molecular formula C8H16N2O B3295419 L(-)-alpha-Dimethylamino-epsilon-capro-lactam CAS No. 88764-68-5

L(-)-alpha-Dimethylamino-epsilon-capro-lactam

Cat. No.: B3295419
CAS No.: 88764-68-5
M. Wt: 156.23 g/mol
InChI Key: CFZGIDYCUWFUJR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L(-)-alpha-Dimethylamino-epsilon-capro-lactam is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which include a lactam ring and a dimethylamino group. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

L(-)-alpha-Dimethylamino-epsilon-capro-lactam can be synthesized through several methods. One common approach involves the cyclization of epsilon-caprolactam with dimethylamine under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of continuous flow systems allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

L(-)-alpha-Dimethylamino-epsilon-capro-lactam undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the lactam ring to an amine or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are commonly employed.

Major Products

The major products formed from these reactions include various amides, amines, and substituted lactams, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

L(-)-alpha-Dimethylamino-epsilon-capro-lactam has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of L(-)-alpha-Dimethylamino-epsilon-capro-lactam involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • L(-)-alpha-Dimethylamino-gamma-butyrolactam
  • L(-)-alpha-Dimethylamino-delta-valerolactam
  • L(-)-alpha-Dimethylamino-beta-propiolactam

Uniqueness

L(-)-alpha-Dimethylamino-epsilon-capro-lactam is unique due to its longer carbon chain and the specific positioning of the dimethylamino group. This structural difference imparts distinct chemical and physical properties, making it more suitable for certain applications compared to its shorter-chain analogs.

Properties

IUPAC Name

(3S)-3-(dimethylamino)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10(2)7-5-3-4-6-9-8(7)11/h7H,3-6H2,1-2H3,(H,9,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZGIDYCUWFUJR-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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